N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran moiety, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde . The final step involves the sulfonation of the imidazole ring, followed by the coupling of the benzofuran moiety to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroimidazole derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death . The imidazole ring can inhibit certain enzymes, affecting various biochemical pathways . The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with antimicrobial properties.
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a benzofuran moiety, an imidazole ring, and a sulfonamide group. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-15-10-14-7-5-6-8-16(14)24-15/h5-8,10-13,20H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWLVSHYOSWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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